molecular formula C21H24O4 B4932699 1-{2-[3-(4-allyl-2-methoxyphenoxy)propoxy]phenyl}ethanone

1-{2-[3-(4-allyl-2-methoxyphenoxy)propoxy]phenyl}ethanone

Cat. No.: B4932699
M. Wt: 340.4 g/mol
InChI Key: VUNCUYRFTCXLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[3-(4-allyl-2-methoxyphenoxy)propoxy]phenyl}ethanone is a synthetic compound that belongs to the class of aryl ketones. It is commonly known as Flavokawain A and is found in the roots of kava plant (Piper methysticum). Flavokawain A has gained attention in recent years due to its various biological activities.

Mechanism of Action

The mechanism of action of Flavokawain A is not fully understood. However, it has been shown to activate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways are involved in cell survival, proliferation, and apoptosis. Flavokawain A also inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Flavokawain A exhibits various biochemical and physiological effects. It induces apoptosis in cancer cells by activating the caspase cascade and by regulating the expression of various genes involved in cell cycle regulation. Flavokawain A also inhibits the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of inflammatory cytokines. It also exhibits anti-oxidant activity by reducing the production of reactive oxygen species. Flavokawain A has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the production of amyloid-beta (Aβ) peptides.

Advantages and Limitations for Lab Experiments

One advantage of using Flavokawain A in lab experiments is its potent anti-cancer activity against various cancer cell lines. It can be used to study the mechanism of action of various signaling pathways involved in cell survival, proliferation, and apoptosis. Flavokawain A can also be used to study the anti-inflammatory and anti-oxidant activities of natural compounds. One limitation of using Flavokawain A in lab experiments is its low yield obtained by chemical synthesis. It is also difficult to extract Flavokawain A from natural sources due to its low concentration in kava roots.

Future Directions

Future research on Flavokawain A should focus on the development of more efficient synthesis methods to increase its yield. It should also focus on the identification of its molecular targets and the elucidation of its mechanism of action. Further studies should investigate the potential of Flavokawain A as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, more studies should investigate the safety and toxicity of Flavokawain A in animal models and human clinical trials.
Conclusion:
Flavokawain A is a synthetic compound found in the roots of kava plant. It exhibits potent anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant activities. Flavokawain A induces apoptosis in cancer cells by activating various signaling pathways. It inhibits the activity of various enzymes involved in the production of inflammatory cytokines and reduces the production of reactive oxygen species. Flavokawain A has been shown to improve cognitive function in animal models of Alzheimer's disease. Future research on Flavokawain A should focus on the development of more efficient synthesis methods, identification of its molecular targets, and investigation of its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

Flavokawain A can be synthesized by various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of 2,4-dimethoxybenzaldehyde with allyl bromide in the presence of sodium hydride, followed by the reaction of the resulting product with 3-bromo-1-propanol and 4-hydroxyphenylacetic acid. The final product is obtained by the reaction of the intermediate product with ethanoyl chloride. The yield of Flavokawain A obtained by this method is around 10%.

Scientific Research Applications

Flavokawain A has been extensively studied for its various biological activities. It exhibits potent anti-cancer activity against various cancer cell lines, including breast, prostate, colon, and lung cancer cells. It induces apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Flavokawain A also exhibits anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant activities. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. Flavokawain A also exhibits neuroprotective activity and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Properties

IUPAC Name

1-[2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-4-8-17-11-12-20(21(15-17)23-3)25-14-7-13-24-19-10-6-5-9-18(19)16(2)22/h4-6,9-12,15H,1,7-8,13-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNCUYRFTCXLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCCOC2=C(C=C(C=C2)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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